molecular formula C21H21N3O5 B2887697 3-Cyclopropyl-5-(1-(naphthalen-1-ylmethyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate CAS No. 1396749-15-7

3-Cyclopropyl-5-(1-(naphthalen-1-ylmethyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate

Cat. No.: B2887697
CAS No.: 1396749-15-7
M. Wt: 395.415
InChI Key: FUXUUHDBWXAOJQ-UHFFFAOYSA-N
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Description

. This compound features a cyclopropyl group, a naphthalene moiety, and an oxadiazole ring, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropyl-5-(1-(naphthalen-1-ylmethyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate typically involves multiple steps, starting with the preparation of the naphthalene derivative and the cyclopropyl group. These intermediates are then combined under specific reaction conditions to form the final compound.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be carefully controlled to maintain consistency and quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups within the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and leaving groups.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions may yield alcohols or amines.

Scientific Research Applications

This compound has shown potential in various scientific research applications, including:

  • Chemistry: Used as a building block in organic synthesis and as a catalyst in chemical reactions.

  • Biology: Investigated for its biological activity, including potential antimicrobial and anticancer properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases.

  • Industry: Utilized in material science and drug discovery processes.

Mechanism of Action

The mechanism by which 3-Cyclopropyl-5-(1-(naphthalen-1-ylmethyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. Further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

  • 3-Cyclopropyl-5-(1-(naphthalen-1-ylmethyl)azetidin-3-yl)-1,2,4-oxadiazole: Similar structure but without the oxalate group.

  • Naphthalene derivatives: Various compounds containing the naphthalene moiety with different functional groups.

  • Oxadiazole derivatives: Compounds featuring the oxadiazole ring with different substituents.

Uniqueness: 3-Cyclopropyl-5-(1-(naphthalen-1-ylmethyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate is unique due to its combination of the cyclopropyl group, naphthalene moiety, and oxadiazole ring, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

3-cyclopropyl-5-[1-(naphthalen-1-ylmethyl)azetidin-3-yl]-1,2,4-oxadiazole;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O.C2H2O4/c1-2-7-17-13(4-1)5-3-6-15(17)10-22-11-16(12-22)19-20-18(21-23-19)14-8-9-14;3-1(4)2(5)6/h1-7,14,16H,8-12H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUXUUHDBWXAOJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NOC(=N2)C3CN(C3)CC4=CC=CC5=CC=CC=C54.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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